N-methyl-1-[(3-methyl-1,2-oxazol-5-yl)methyl]piperidin-4-aminedihydrochloride
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Overview
Description
N-methyl-1-[(3-methyl-1,2-oxazol-5-yl)methyl]piperidin-4-amine dihydrochloride is a synthetic compound that belongs to the class of oxazole derivatives. Oxazole derivatives are known for their wide range of biological activities and have been extensively studied for their potential therapeutic applications
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-methyl-1-[(3-methyl-1,2-oxazol-5-yl)methyl]piperidin-4-amine dihydrochloride typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the Oxazole Ring: The oxazole ring can be synthesized through the cyclodehydration of appropriate precursors, such as 2-amino-1-phenylethanone with acetyl chloride, followed by cyclodehydration in sulfuric acid.
Attachment of the Piperidine Moiety: The piperidine ring can be introduced through a nucleophilic substitution reaction, where a suitable piperidine derivative reacts with the oxazole intermediate.
Methylation: The final step involves the methylation of the amine group to form the desired compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification processes to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
N-methyl-1-[(3-methyl-1,2-oxazol-5-yl)methyl]piperidin-4-amine dihydrochloride can undergo various chemical reactions, including:
Substitution: The compound can undergo nucleophilic substitution reactions, where the piperidine or oxazole moieties can be modified.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles, such as amines or halides, under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole derivatives with additional functional groups, while reduction may produce simpler amine derivatives .
Scientific Research Applications
N-methyl-1-[(3-methyl-1,2-oxazol-5-yl)methyl]piperidin-4-amine dihydrochloride has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of other complex molecules.
Biology: Studied for its potential antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in developing new therapeutic agents.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-methyl-1-[(3-methyl-1,2-oxazol-5-yl)methyl]piperidin-4-amine dihydrochloride involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting certain enzymes or receptors, leading to its observed biological effects . The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Aleglitazar: An antidiabetic agent containing an oxazole moiety.
Ditazole: A platelet aggregation inhibitor with an oxazole structure.
Mubritinib: A tyrosine kinase inhibitor that includes an oxazole ring.
Oxaprozin: A COX-2 inhibitor with an oxazole component.
Uniqueness
N-methyl-1-[(3-methyl-1,2-oxazol-5-yl)methyl]piperidin-4-amine dihydrochloride is unique due to its specific combination of the oxazole and piperidine moieties, which may confer distinct biological activities and potential therapeutic applications .
Properties
Molecular Formula |
C11H21Cl2N3O |
---|---|
Molecular Weight |
282.21 g/mol |
IUPAC Name |
N-methyl-1-[(3-methyl-1,2-oxazol-5-yl)methyl]piperidin-4-amine;dihydrochloride |
InChI |
InChI=1S/C11H19N3O.2ClH/c1-9-7-11(15-13-9)8-14-5-3-10(12-2)4-6-14;;/h7,10,12H,3-6,8H2,1-2H3;2*1H |
InChI Key |
ZXFNNMYGWNROJP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NOC(=C1)CN2CCC(CC2)NC.Cl.Cl |
Origin of Product |
United States |
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